

# In-Depth Technical Guide: Crystal Structure Analysis of (E)-4-(2-Nitrovinyl)benzonitrile

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## Compound of Interest

Compound Name: (E)-4-(2-Nitrovinyl)benzonitrile

Cat. No.: B1298947

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **(E)-4-(2-Nitrovinyl)benzonitrile**. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a detailed, illustrative analysis based on the closely related structure of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are outlined, providing a foundational methodology for researchers.

## Introduction

**(E)-4-(2-Nitrovinyl)benzonitrile** is a derivative of nitrostyrene, a class of organic compounds recognized for their diverse chemical reactivity and potential applications in medicinal chemistry and materials science. The presence of the nitro group and the nitrile functionality suggests interesting electronic and intermolecular interaction properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships, guiding synthetic modifications, and predicting the compound's behavior in biological systems.

This guide details the synthesis of the title compound via the Henry reaction and provides a comprehensive, albeit illustrative, protocol for its crystal structure determination using single-crystal X-ray diffraction.

## Synthesis and Crystallization

The synthesis of **(E)-4-(2-Nitrovinyl)benzonitrile** is typically achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde (4-formylbenzonitrile) and a nitroalkane (nitromethane).

### Experimental Protocol: Synthesis

Materials:

- 4-formylbenzonitrile
- Nitromethane
- Ammonium acetate
- Acetic acid
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate
- Deionized water
- Ice

Procedure:

- To a solution of 4-formylbenzonitrile (1 equivalent) in 20 mL of acetic acid, add ammonium acetate (2.4 equivalents) and nitromethane (6.9 equivalents).
- Reflux the reaction mixture at 100°C for six hours.
- Cool the mixture to room temperature and stir overnight.
- Pour the resulting solution into ice water and adjust the pH to 7 using a 2M aqueous solution of sodium hydroxide.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield a solid.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain **(E)-4-(2-Nitrovinyl)benzonitrile** as a yellow solid.<sup>[1]</sup>

## Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Materials:

- Purified **(E)-4-(2-Nitrovinyl)benzonitrile**
- Ethyl acetate
- Petroleum ether

Procedure:

- Dissolve the purified **(E)-4-(2-Nitrovinyl)benzonitrile** in a minimal amount of ethyl acetate.
- Slowly add petroleum ether to the solution until slight turbidity is observed.
- Gently warm the solution to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature.
- Allow the solvent to evaporate slowly in a loosely covered vial.
- Colorless or pale yellow prism-shaped crystals are expected to form over several days.

## Crystal Structure Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information on cell parameters, bond lengths, bond angles, and the overall molecular geometry.

## Experimental Protocol: Single-Crystal X-ray Diffraction

### Instrumentation:

- A four-circle diffractometer equipped with a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ).
- A CCD or CMOS detector.

### Procedure:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. A series of diffraction images are collected by rotating the crystal through various angles.
- **Data Reduction:** The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects are applied.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

## Illustrative Crystallographic Data

As the crystallographic data for **(E)-4-(2-Nitrovinyl)benzonitrile** is not available, the data for the structurally analogous compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene, is presented below for illustrative purposes.<sup>[2]</sup>

Parameter	1-Fluoro-4-[(E)-2-nitrovinyl]benzene[2]
Crystal Data	
Chemical formula	C <sub>8</sub> H <sub>6</sub> FNO <sub>2</sub>
Formula weight	167.14
Crystal system	Orthorhombic
Space group	Pna2 <sub>1</sub>
a (Å)	16.0965 (14)
b (Å)	4.8453 (4)
c (Å)	9.5538 (9)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	745.12 (11)
Z	4
Data Collection	
Radiation type	Cu Kα
Wavelength (Å)	1.54178
Temperature (K)	293
Refinement	
R-factor	0.078
wR-factor	0.203
Goodness-of-fit	1.05

## Molecular and Crystal Structure (Hypothetical)

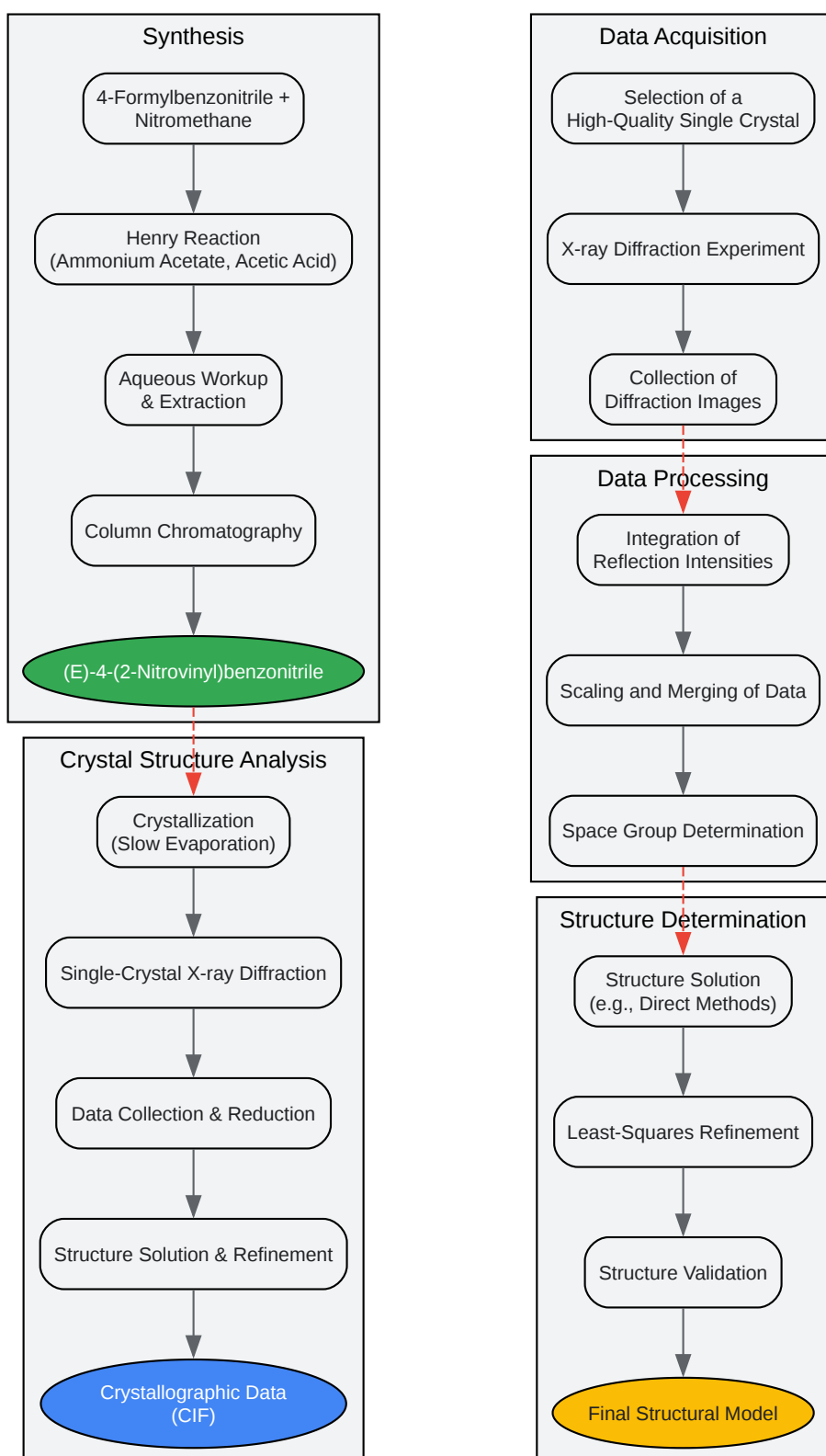
Based on the analysis of the related fluoro-analogue, the molecule of **(E)-4-(2-Nitrovinyl)benzonitrile** is expected to be nearly planar. The conformation across the C=C double bond would be trans (E). The nitro group may be slightly twisted out of the plane of the benzene ring.

In the crystal, it is anticipated that intermolecular interactions, such as C-H...O and C-H...N hydrogen bonds, would play a significant role in stabilizing the crystal packing, likely forming extended networks or chains of molecules.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of **(E)-4-(2-Nitrovinyl)benzonitrile**.



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## References

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